Product packaging for (+/-)-Sigmoidin A(Cat. No.:CAS No. 176046-04-1)

(+/-)-Sigmoidin A

Cat. No.: B3028233
CAS No.: 176046-04-1
M. Wt: 424.5 g/mol
InChI Key: BVHLNRAYBCPKOY-UHFFFAOYSA-N
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Description

Antioxidant Activity Investigations in In Vitro and Ex Vivo Systems

Radical Scavenging Assays (e.g., DPPH Radical)

Sigmoidin A exhibits notable antioxidant capacity, primarily through its ability to scavenge free radicals. In vitro studies employing the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical assay have consistently shown Sigmoidin A to be a potent scavenger of this stable free radical researchgate.netnih.govthieme-connect.com. The DPPH assay is a widely recognized method for evaluating the antioxidant potential of compounds by measuring their capacity to neutralize the DPPH radical, which is characterized by its deep purple color and absorption maximum at 517 nm medchemexpress.commdpi.com.

Research has quantified Sigmoidin A's efficacy in this assay, establishing a dose-response inhibitor potency with an IC50 value of 31 μM researchgate.netnih.govthieme-connect.com. In comparative analyses, Sigmoidin A demonstrated radical scavenging activity comparable to eriodictyol (B191197), another well-studied phenolic compound, within cell-free experimental systems researchgate.netnih.gov.

Table 1: DPPH Radical Scavenging Activity of Sigmoidin A

Assay TypeCompoundIC50 ValueReference(s)
DPPH Radical ScavengingSigmoidin A31 μM researchgate.netnih.govthieme-connect.com

Cellular Antioxidant Mechanisms (e.g., Reactive Oxygen Species (ROS) Scavenging, Glutathione (B108866) (GSH) Modulation)

Beyond direct radical scavenging in cell-free systems, the influence of Sigmoidin A on cellular antioxidant defense mechanisms has also been investigated. Studies exploring its effects in the presence of copper (II) ions indicated that DNA damage induced by this complex could be attenuated by known reactive oxygen species (ROS) scavengers, including glutathione (GSH) and catalase researchgate.netnih.gov. This suggests that Sigmoidin A interacts with cellular redox pathways and that its effects can be modulated by these endogenous antioxidants.

Further research has revealed that Sigmoidin A can lead to a depletion of intracellular GSH levels in cancer cells. Importantly, this observed reduction in GSH was correlated with cell death, which was significantly suppressed upon the addition of exogenous GSH to the culture medium researchgate.netnih.gov. These findings imply that Sigmoidin A may influence cellular redox homeostasis by impacting GSH levels, potentially through mechanisms that involve prooxidant activity under specific cellular conditions.

Anti-inflammatory Activity Studies in Preclinical Models

Modulation of Arachidonic Acid Metabolism (e.g., 5-Lipoxygenase Inhibition)

Sigmoidin A demonstrates anti-inflammatory properties through its selective inhibition of the 5-lipoxygenase (5-LOX) enzyme researchgate.netnih.govthieme-connect.com. The 5-LOX enzyme plays a crucial role in the arachidonic acid metabolic pathway, catalyzing the conversion of arachidonic acid into leukotrienes (LTs) rsc.org. Leukotrienes are potent lipid mediators that significantly contribute to the inflammatory process, particularly in conditions like asthma and allergies rsc.orgcaymanchem.com. By selectively inhibiting 5-LOX, Sigmoidin A effectively curtails the production of these pro-inflammatory leukotrienes, thereby exerting an anti-inflammatory effect researchgate.netnih.govthieme-connect.comrsc.org. Notably, studies have confirmed that Sigmoidin A does not exhibit inhibitory activity against cyclooxygenase-1 (COX-1), another enzyme involved in inflammation, highlighting its specific action on the 5-LOX pathway researchgate.netnih.govthieme-connect.com.

Table 2: Enzyme Inhibition Profile of Sigmoidin A

Target EnzymeEffect of Sigmoidin ASelectivityReference(s)
5-Lipoxygenase (5-LOX)InhibitionSelective researchgate.netnih.govthieme-connect.com
Cyclooxygenase-1 (COX-1)No effectNot applicable researchgate.netnih.govthieme-connect.com

Effects on Inflammatory Mediators and Cellular Signaling Pathways

While detailed investigations into Sigmoidin A's direct impact on specific inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β, IL-6), nitric oxide (NO), or hydrogen peroxide (H₂O₂), or on particular cellular signaling pathways (e.g., NF-κB, MAPK) are not extensively documented in the provided search results, its demonstrated inhibition of 5-LOX indirectly suggests a reduction in the synthesis of downstream inflammatory mediators like leukotrienes researchgate.netnih.govthieme-connect.comrsc.org.

Assessment in In Vivo Models of Inflammation (e.g., TPA-induced Edema, Phospholipase A2 (PLA2)-induced Paw Edema)

Sigmoidin A has been evaluated for its anti-inflammatory efficacy in established preclinical in vivo models. In the 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema model, Sigmoidin A demonstrated a significant reduction in edema formation, inhibiting it by 89% researchgate.netnih.govthieme-connect.com. This result underscores its effectiveness in mitigating acute inflammatory responses in a topical inflammation model.

The compound was also assessed in the phospholipase A2 (PLA2)-induced mouse paw edema model, a recognized experimental system for evaluating anti-inflammatory agents researchgate.netnih.govthieme-connect.comnih.gov. While Sigmoidin B was noted to inhibit edema in this model, the specific percentage of inhibition for Sigmoidin A in this particular study was not explicitly detailed within the provided snippets, although it was investigated alongside Sigmoidin B researchgate.netnih.govthieme-connect.com.

Table 3: In Vivo Anti-inflammatory Activity of Sigmoidin A

In Vivo ModelCompoundEffect / InhibitionReference(s)
TPA-induced Mouse Ear EdemaSigmoidin A89% inhibition researchgate.netnih.govthieme-connect.com
PLA2-induced Mouse Paw EdemaSigmoidin AInvestigated researchgate.netnih.govthieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O6 B3028233 (+/-)-Sigmoidin A CAS No. 176046-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLNRAYBCPKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin and Isolation in Academic Studies

Botanical Sources within Erythrina Species and Other Genera

The genus Erythrina, belonging to the Fabaceae (legume) family, is widely distributed across tropical and subtropical regions and comprises over 100 species researchgate.net, nih.gov. These plants are recognized for their significant history of use in traditional medicine and for harboring a broad spectrum of secondary metabolites, including a substantial number of flavonoids researchgate.net, nih.gov.

Sigmoidin A has been primarily isolated from the stem bark of specific Erythrina species. Notably, Erythrina sigmoidea has been identified as a significant source, with Sigmoidin A being reported among its constituents researchgate.net, nih.gov, ebi.ac.uk, researchgate.net. Further studies have also reported the isolation of Sigmoidin A from the stem bark of Erythrina abyssinica ebi.ac.uk, scienceopen.com. While other Erythrina species, such as Erythrina crista-galli, are studied for their flavonoid content, including compounds structurally related to Sigmoidin A, E. sigmoidea and E. abyssinica are specifically cited for the isolation of Sigmoidin A mdpi.com.

Table 1: Botanical Sources of Sigmoidin A

Plant SpeciesPart UsedGenusFamilyCitation(s)
Erythrina sigmoideaStem barkErythrinaFabaceae researchgate.net, nih.gov, ebi.ac.uk, researchgate.net
Erythrina abyssinicaStem barkErythrinaFabaceae ebi.ac.uk, scienceopen.com
Erythrina crista-galliNot specified for Sigmoidin AErythrinaFabaceae mdpi.com (mentions Sigmoidin A/B in context)

Advanced Isolation Methodologies from Plant Matrices for Research

The isolation of Sigmoidin A from complex plant matrices involves sophisticated techniques aimed at achieving high purity for detailed structural elucidation and subsequent research. These methodologies typically combine efficient extraction procedures with advanced chromatographic separation techniques.

Chromatographic Techniques for Enrichment and Purification

A variety of chromatographic methods are employed in academic research to isolate and purify Sigmoidin A. Conventional chromatographic techniques are fundamental for separating compounds from crude plant extracts researchgate.net, nih.gov. These often involve multiple steps to achieve the desired purity.

High Speed Counter-Current Chromatography (HSCCC) has demonstrated utility in the separation and purification of antioxidant compounds from Erythrina species, such as Erythrina variegata, utilizing solvent systems like n-hexane–ethyl acetate (B1210297)methanol (B129727)–water (1:4:1:4, v/v/v/v) researchgate.net, oup.com. While this specific application was for other compounds, it highlights the potential of HSCCC for isolating flavonoids from the genus.

Further purification typically involves techniques such as column chromatography, often utilizing stationary phases like Sephadex LH-20 with various solvent systems including water and methanol mixtures mdpi.com. Preparative Paper Chromatography (PPC) is also utilized for subsequent purification steps mdpi.com. High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of the isolated compounds, with reported purities reaching up to 99.7% for compounds isolated using HSCCC and HPLC oup.com.

Structural Elucidation and Stereochemical Analysis in Research

Advanced Spectroscopic Methods for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For (+/-)-Sigmoidin A, both 1D (¹H and ¹³C) and 2D NMR experiments are crucial for assigning the specific protons and carbons within the molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In a typical flavanone (B1672756) structure like Sigmoidin A, characteristic signals would include those for the diastereotopic protons at the C-3 position, the proton at the C-2 stereocenter, aromatic protons on the A and B rings, and signals corresponding to the two prenyl groups. The chemical shifts, coupling constants (J-values), and multiplicities of these signals allow for the determination of the substitution pattern on the aromatic rings and the connectivity of the prenyl side chains.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. For Sigmoidin A, this would include signals for the carbonyl carbon (C-4), carbons of the heterocyclic C-ring, aromatic carbons, and carbons of the prenyl groups.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity. COSY identifies proton-proton couplings, helping to trace out the spin systems within the flavanone and prenyl moieties. HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for determining how the different structural fragments, such as the prenyl groups and the B-ring, are connected to the main flavanone skeleton.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry of Sigmoidin A provides the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular weight. The fragmentation pattern observed in the mass spectrum offers additional structural clues, often showing characteristic losses of the prenyl side chains.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. For Sigmoidin A, HRMS would confirm the elemental composition as C₂₅H₂₈O₆, which is consistent with a tetrahydroxyflavanone (B13395739) structure bearing two prenyl substituents.

Table 1: Mass Spectrometry Data for Sigmoidin A
TechniqueInformation ProvidedValue for Sigmoidin A
Mass Spectrometry (MS)Molecular Weight424.49 g/mol
High-Resolution Mass Spectrometry (HRMS)Molecular FormulaC₂₅H₂₈O₆

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Sigmoidin A would display characteristic absorption bands indicating the presence of key functional groups. These include a strong absorption for the conjugated carbonyl group (C=O) of the flavanone ring, broad absorptions corresponding to hydroxyl (-OH) groups, and bands related to aromatic C=C bonds and C-H stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule, particularly the conjugated systems. For flavanones like Sigmoidin A, the spectrum typically shows two main absorption maxima (λmax). These absorptions are characteristic of the benzoyl system (A-ring and carbonyl group) and the cinnamoyl system (B-ring). The exact position of these maxima can be influenced by the substitution pattern on the aromatic rings.

Table 2: General Spectroscopic Features for Sigmoidin A
SpectroscopyFunctional Group/SystemExpected Characteristic Signal
IRHydroxyl (-OH)Broad band, ~3200-3500 cm⁻¹
IRConjugated Carbonyl (C=O)Strong band, ~1650-1680 cm⁻¹
IRAromatic C=CBands, ~1450-1600 cm⁻¹
UV-VisBenzoyl System (A-Ring)Absorption Maximum (Band II)
UV-VisCinnamoyl System (B-Ring)Absorption Maximum (Band I)

Stereochemical Assignment Techniques, e.g., Circular Dichroism (CD)

Since Sigmoidin A contains a stereocenter at the C-2 position of the flavanone ring, it is a chiral molecule. Circular Dichroism (CD) spectroscopy is a key technique for investigating the stereochemistry of such compounds. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

For flavanones, the sign of the Cotton effect in the CD spectrum, particularly the n→π* transition around 310-330 nm and the π→π* transition around 270-290 nm, can be correlated to the absolute configuration (R or S) at the C-2 stereocenter. A positive Cotton effect for the n→π* transition is typically associated with the (2R)-configuration, while a negative Cotton effect indicates the (2S)-configuration. Although this technique is well-established for flavanones, specific CD spectroscopic data for this compound has not been reported in the scientific literature. As it is isolated as a racemate ((+/-)-), it would not exhibit a CD spectrum until the enantiomers are resolved.

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography is the gold standard for molecular structure determination. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom and confirming its absolute stereochemistry.

To perform this analysis, a suitable single crystal of this compound would need to be grown. To date, there are no reports in the scientific literature of a successful X-ray crystallographic analysis for Sigmoidin A. Therefore, while this method would provide the most definitive structural proof, such data is not currently available for this specific compound.

Biosynthetic Pathways and Chemical Synthesis

Proposed Biosynthetic Precursors and Enzymatic Steps

The biosynthesis of (+/-)-Sigmoidin A, a diprenylated flavanone (B1672756), is understood to originate from the general flavonoid pathway, culminating in specific enzymatic modifications that attach two prenyl groups to a flavanone core. The foundational structure is derived from the well-established biosynthesis of eriodictyol (B191197). nih.gov

The proposed pathway begins with precursors from primary metabolism that enter the phenylpropanoid pathway to form the basic C6-C3-C6 flavonoid skeleton. This core is then subjected to a series of enzymatic reactions, including hydroxylation and isomerizations, to yield the flavanone eriodictyol. The key final steps in the formation of Sigmoidin A involve the enzymatic addition of two dimethylallyl pyrophosphate (DMAPP) moieties to the eriodictyol scaffold. tandfonline.comnih.gov This prenylation is a critical modification that significantly increases the lipophilicity and biological activity of the resulting compound. nih.govresearchgate.net

Role of Prenyltransferases in Biosynthesis

Prenyltransferases are the crucial enzymes responsible for catalyzing the attachment of isoprenoid groups, such as the dimethylallyl (or prenyl) group, to an acceptor molecule. nih.gov In the biosynthesis of this compound, these enzymes facilitate a Friedel–Crafts type alkylation on the aromatic rings of the eriodictyol precursor. nih.gov

The reaction involves the transfer of a C5 dimethylallyl moiety from the donor substrate, dimethylallyl pyrophosphate (DMAPP), to specific positions on the flavonoid skeleton. tandfonline.com For Sigmoidin A, this occurs twice. Plant aromatic prenyltransferases are typically membrane-bound enzymes that exhibit specificity for both the flavonoid substrate and the prenyl donor. acs.orgresearchgate.net While the specific prenyltransferases involved in Sigmoidin A biosynthesis have not been definitively isolated and characterized, their action is inferred from the structure of the final product. These enzymes are key to generating the structural diversity and enhanced biological properties observed in prenylated flavonoids. nih.gov

Connection to Eriodictyol Biosynthesis

This compound is structurally identified as a diprenylated derivative of the flavanone eriodictyol. nih.gov Therefore, its biosynthesis is directly linked to and dependent on the pathway that produces eriodictyol. nih.gov The biosynthesis of eriodictyol is a well-documented branch of the flavonoid pathway.

The key enzymatic steps leading to eriodictyol are as follows:

Phenylalanine ammonia-lyase (PAL) : Converts L-phenylalanine to cinnamic acid.

Cinnamate-4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid.

4-Coumarate-CoA ligase (4CL) : Activates p-coumaric acid into its CoA-thioester, p-coumaroyl-CoA.

Chalcone (B49325) synthase (CHS) : Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

Chalcone isomerase (CHI) : Induces the stereospecific cyclization of naringenin chalcone into the flavanone naringenin.

Flavonoid 3'-hydroxylase (F3'H) : Hydroxylates naringenin at the 3' position of the B-ring to yield eriodictyol.

Once eriodictyol is formed, it serves as the direct precursor for this compound, undergoing two successive prenylation steps catalyzed by prenyltransferases to yield the final product.

Chemical Synthesis Methodologies for Research Purposes

The chemical synthesis of this compound and its analogues is essential for research purposes, enabling the verification of its structure, exploration of its biological activities, and the development of structure-activity relationships. Synthetic approaches provide access to larger quantities of the compound than are typically available from natural sources and allow for the creation of novel derivatives with potentially enhanced properties.

Total Synthesis Approaches for this compound

The total synthesis of racemic this compound has been successfully accomplished, providing unambiguous confirmation of its structure. tandfonline.com A common strategy involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone, which is subsequently cyclized to the flavanone core.

One reported synthesis begins with the prenylation of 3,4-dihydroxybenzaldehyde (B13553) to introduce the two γ,γ-dimethylallyl groups onto the B-ring precursor. tandfonline.com The A-ring precursor, 2,4,6-trihydroxyacetophenone, is protected before being condensed with the prenylated and protected benzaldehyde derivative. This condensation reaction, typically carried out under basic conditions (e.g., aqueous potassium hydroxide), yields a chalcone intermediate. The subsequent step is an acid- or base-catalyzed intramolecular cyclization of the chalcone to form the flavanone ring system. Finally, removal of the protecting groups affords this compound. tandfonline.com

Table 1: Key Steps in the Total Synthesis of this compound

Step Starting Materials Key Reagents Intermediate/Product
1. B-Ring Preparation 3,4-Dihydroxybenzaldehyde 1-Bromo-3-methyl-2-butene 2,5-Di(γ,γ-dimethylallyl)-3,4-dihydroxybenzaldehyde
2. Protection Prenylated Benzaldehyde, 2,4,6-Trihydroxyacetophenone Methoxymethyl chloride Protected Aldehyde and Acetophenone derivatives
3. Condensation Protected Aldehyde and Acetophenone 50% aq. Potassium hydroxide Protected Chalcone
4. Cyclization Protected Chalcone Sodium acetate (B1210297) in ethanol Protected Flavanone

| 5. Deprotection | Protected Flavanone | 3N Hydrochloric acid | this compound |

Synthetic Strategies for Analogues and Derivatives

The synthetic route developed for this compound is also adaptable for the creation of various analogues and derivatives. tandfonline.com By modifying the starting materials—the acetophenone and benzaldehyde components—a wide range of structurally related flavonoids can be produced.

For instance, using a benzaldehyde with only one prenyl group or different substitution patterns allows for the synthesis of mono-prenylated or regioisomeric flavanones. tandfonline.com The synthesis of antiarone-F and 3',4',5,7-tetrahydroxy-2'-(γ,γ-dimethylallyl)flavanone was reported alongside that of Sigmoidin A, demonstrating the versatility of the chalcone condensation-cyclization strategy. tandfonline.com Furthermore, diversification can be achieved by altering the substituents on either the A-ring or B-ring precursors to probe the effects of different functional groups (e.g., hydroxyl, methoxy) on biological activity. This approach is fundamental in medicinal chemistry for optimizing lead compounds.

Investigation of Biological Activities in Research Models

Cytotoxic and Prooxidative Effects in Cellular Research Models

Modulation of Intracellular Redox Status (e.g., GSH Depletion)

Studies have indicated that Sigmoidin A can influence intracellular redox balance. In cancer cell studies, Sigmoidin A has been observed to cause a depletion of intracellular glutathione (B108866) (GSH) levels thieme-connect.com. This effect suggests a potential prooxidative mechanism, which can be significantly attenuated by the presence of GSH, implying that intracellular GSH plays a crucial role in mitigating the cytotoxic effects of Sigmoidin A thieme-connect.com. Furthermore, in cell-free systems, Sigmoidin A exhibits comparable radical scavenging activity to eriodictyol (B191197), indicating its capacity to interact with reactive oxygen species thieme-connect.com. The reduction of Cu(II) to Cu(I) by both Sigmoidin A and eriodictyol points towards a prooxidative mechanism contributing to DNA damage in these experimental setups thieme-connect.com.

Enzyme Inhibitory Activities in Biochemical Assays

Sigmoidin A has demonstrated notable enzyme inhibitory activities, particularly against enzymes involved in fat and carbohydrate metabolism.

Pancreatic Lipase (B570770) Inhibition

Sigmoidin A exhibits significant inhibitory activity against pancreatic lipase, an enzyme critical for dietary fat digestion. In vitro assays have quantified this effect, revealing a potent inhibitory capacity.

CompoundPancreatic Lipase Inhibition (IC50)Reference
Sigmoidin A4.5 ± 0.87 µM tandfonline.com, nih.gov
Eriodictyol134 ± 19.39 µM tandfonline.com, nih.gov
Orlistat (Std.)0.3 ± 0.04 µM tandfonline.com, nih.gov

These findings highlight that Sigmoidin A is approximately 30 times more potent than its non-prenylated analogue, eriodictyol, in inhibiting pancreatic lipase tandfonline.comnih.gov. This enhanced activity is attributed to the prenylation of the flavonoid skeleton, which appears to significantly boost anti-lipase efficacy tandfonline.comnih.govtandfonline.com.

Alpha-Glucosidase Inhibition

In addition to its effects on lipase, Sigmoidin A has also been evaluated for its inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption.

CompoundAlpha-Glucosidase Inhibition (IC50)Reference
Sigmoidin A62.5 ± 9.47 µM tandfonline.com, nih.gov
Eriodictyol57.5 ± 13.15 µM tandfonline.com, nih.gov
Acarbose (Std.)190.6 ± 16.05 µM tandfonline.com, nih.gov

The results indicate that Sigmoidin A's inhibitory effect on alpha-glucosidase is comparable to that of eriodictyol tandfonline.comnih.gov. While its activity against alpha-glucosidase is less pronounced than its inhibition of pancreatic lipase, it still demonstrates a notable effect in this assay tandfonline.comnih.gov.

Other Investigational Biological Activities

Beyond enzyme inhibition and redox modulation, other biological activities of Sigmoidin A have been explored.

Effects on Intracellular Calcium Homeostasis

Information regarding the specific effects of (+/-)-Sigmoidin A on intracellular calcium homeostasis was not found in the provided search results. General research on calcium homeostasis discusses the critical role of calcium ions in cellular signaling and the mechanisms employed by cells to maintain this balance, involving organelles like the endoplasmic reticulum and mitochondria tandfonline.comCurrent time information in Bangalore, IN.chemfaces.comtandfonline.comzfin.org. However, no studies directly linking Sigmoidin A to these processes were identified.

Anti-obesity Potential in Preclinical Studies

The potent inhibition of pancreatic lipase by Sigmoidin A strongly suggests its potential as an anti-obesity agent tandfonline.comnih.govtandfonline.com. By reducing the activity of pancreatic lipase, Sigmoidin A can decrease the digestion and absorption of dietary fats, thereby contributing to weight management. While less potent than the pharmaceutical drug orlistat, its activity is significant and warrants further investigation for therapeutic and nutritional applications in combating obesity tandfonline.comnih.govtandfonline.com. Its ability to inhibit key enzymes involved in nutrient absorption positions it as a compound of interest in the development of anti-obesity strategies.

Structure Activity Relationship Sar Studies and Analogue Development

Influence of Prenylation Patterns on Biological Profile

Prenylation, the attachment of prenyl groups, is a key structural feature that significantly modulates the biological activity of flavonoids. nih.govnih.gov These lipophilic side chains can enhance the molecule's interaction with cell membranes and protein targets, often leading to increased potency and altered pharmacological profiles. nih.gov

In the case of Sigmoidin A, a diprenylated flavanone (B1672756), its biological activities are distinct from its non-prenylated counterparts. Studies comparing Sigmoidin A with Sigmoidin B, another flavanone from Erythrina sigmoidea which has only one prenyl group, have highlighted these differences. For instance, in assays for anti-inflammatory activity, both Sigmoidin A and B were found to be potent scavengers of the DPPH radical and selective inhibitors of 5-lipoxygenase. nih.gov However, their effects in mouse models of inflammation varied, suggesting that the number and position of prenyl groups play a crucial role in their mechanism of action. nih.gov Specifically, Sigmoidin A, with two prenyl groups, showed a strong inhibitory effect (89% reduction) on edema induced by 12-O-tetradecanoylphorbol 13-acetate (TPA), which was comparable to Sigmoidin B (83% reduction). nih.gov This indicates that the diprenylation pattern of Sigmoidin A is a major determinant of its potent anti-inflammatory properties.

The presence of prenyl groups generally increases the lipophilicity of a flavonoid, which can improve its bioavailability and ability to cross cellular membranes. nih.gov This enhanced membrane interaction is a critical factor in the heightened bioactivity often observed in prenylated flavonoids compared to their parent molecules. nih.govnih.gov

Comparative Analysis with Structurally Related Flavonoids (e.g., Eriodictyol)

To understand the specific contribution of the prenyl groups to Sigmoidin A's activity, it is often compared with its non-prenylated parent compound, Eriodictyol (B191197). Sigmoidin A is a prenylated derivative of Eriodictyol. nih.gov

A comparative study on their antioxidant, prooxidant, and cytotoxic activities revealed significant differences. While both Sigmoidin A and Eriodictyol exhibited comparable radical scavenging activity in a cell-free system and induced similar levels of DNA damage in the presence of copper ions (Cu(II)), their effects on cancer cells were markedly different. nih.gov Sigmoidin A was found to be an order of magnitude more cytotoxic to cancer cells than Eriodictyol. nih.gov This enhanced cytotoxicity was linked to a prooxidative mechanism, as it was significantly reduced by the antioxidant glutathione (B108866) (GSH) and was associated with the depletion of intracellular GSH levels. nih.gov

This stark difference in cytotoxicity underscores the profound impact of the two prenyl groups on the flavanone's biological profile. The lipophilic prenyl moieties likely facilitate the compound's entry into cancer cells and its interaction with intracellular targets, leading to a more potent cytotoxic effect.

Table 1: Comparative Cytotoxicity of Sigmoidin A and Eriodictyol

Compound Relative Cytotoxicity in Cancer Cells
Sigmoidin A High

| Eriodictyol | Low (approx. 10-fold less than Sigmoidin A) nih.gov |

Rational Design and Synthesis of Sigmoidin Analogues for SAR Elucidation

For prenylated flavonoids like Sigmoidin A, the synthesis of analogues could involve several strategies:

Varying the Prenylation: Synthesizing analogues with one, two, or more prenyl groups at different positions on the flavonoid skeleton would clarify the optimal prenylation pattern for a desired activity.

Modifying the Prenyl Group: Altering the structure of the prenyl side chain itself, for example, by creating geranyl or farnesyl derivatives, could fine-tune the compound's lipophilicity and interaction with specific biological targets. nih.gov

Altering the Flavonoid Core: Modifications to the underlying flavanone structure, such as changing the hydroxylation pattern on the A and B rings, can reveal how these groups work in concert with the prenyl moieties.

While specific research on the rational design and synthesis of a broad library of Sigmoidin A analogues for SAR is not extensively detailed in the provided context, this standard medicinal chemistry approach is crucial for optimizing its therapeutic potential. researchgate.netrsc.org Such studies would aim to build a comprehensive QSAR (Quantitative Structure-Activity Relationship) model, mathematically linking structural features to biological activity. nih.gov

Stereochemical Influences on Bioactivity

Most natural products are chiral, and their biological activity is often highly dependent on their stereochemistry. nih.gov Different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles because biological targets, such as enzymes and receptors, are themselves chiral. nih.govbiorxiv.org

(+/-)-Sigmoidin A is a racemic mixture, meaning it contains equal amounts of two enantiomers. The stereocenter is located at the C-2 position of the flavanone C-ring. The biological activities reported for this compound represent the combined effects of both the (S)- and (R)-enantiomers.

It is well-established that the stereochemistry of flavanones can significantly impact their bioactivity. For instance, studies on other chiral compounds have shown that one enantiomer may be significantly more potent than the other, or they may even have different or opposing effects. nih.govvascularcell.com The differential activity arises from the specific three-dimensional arrangement of atoms, which dictates how the molecule fits into its biological target's binding site. nih.gov

To fully elucidate the SAR of Sigmoidin A, it would be necessary to separate the racemic mixture into its individual enantiomers or to perform an asymmetric synthesis to obtain enantiomerically pure samples. Testing these pure enantiomers would reveal whether the observed biological effects are attributable to one specific enantiomer, and to what extent. This knowledge is critical for developing more potent and selective therapeutic agents derived from the Sigmoidin A scaffold.

Analytical Methodologies and Quality Control in Research

Advanced Chromatographic Techniques for Analysis and Quantification

Chromatography is a cornerstone for the isolation and quantification of "(+/-)-Sigmoidin A" from natural sources or synthetic batches. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical throughput needed.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids like Sigmoidin A. Reversed-phase HPLC is particularly effective, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. This setup allows for the separation of compounds based on their hydrophobicity.

For the analysis of "this compound," a gradient elution method is commonly employed, where the composition of the mobile phase is changed over time to achieve optimal separation from other related compounds. A typical mobile phase consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is frequently accomplished using a UV-Vis detector, as the flavanone (B1672756) structure possesses chromophores that absorb light in the UV region. For quantitative analysis, a calibration curve is constructed using a purified standard of "this compound." Post-column derivatization can also be employed to enhance detection sensitivity if necessary.

Table 1: Typical HPLC Parameters for Flavanone Analysis

Parameter Typical Setting Purpose
Column C18 (Reversed-Phase), 5 µm particle size Separates compounds based on hydrophobicity.
Mobile Phase Acetonitrile/Methanol and Water (with 0.1% Formic Acid) Elutes compounds from the column.
Elution Mode Gradient Improves resolution of complex mixtures.
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation.
Detector UV-Vis (e.g., at 280-320 nm) Detects and quantifies the analyte.

| Temperature | 25-40 °C | Ensures reproducibility of retention times. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For "this compound," UPLC can provide a more detailed profile of a sample, enabling better separation from closely related isomers or impurities. The fundamental principles of separation are the same as in HPLC (e.g., reversed-phase), but the increased efficiency allows for a more accurate quantification and purity assessment in a fraction of the time.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that are volatile and thermally stable. Natural products like "this compound," which are large, polar, and non-volatile, are generally not suitable for direct GC analysis. To be analyzed by GC, they must first be chemically modified in a process called derivatization. This involves converting polar functional groups, such as hydroxyl groups, into less polar and more volatile derivatives (e.g., silyl (B83357) ethers). While possible, this additional sample preparation step makes GC a less direct and less commonly used method for flavanones compared to HPLC.

Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the analyte. Since "this compound" is a neutral molecule under typical pH conditions, a modification of the standard CE technique, known as Micellar Electrokinetic Chromatography (MEKC), would be required. In MEKC, a surfactant is added to the buffer to form micelles. Neutral analytes like Sigmoidin A can partition into these micelles, allowing them to be separated based on their differential interaction with the micellar phase. CE offers advantages such as high separation efficiency and minimal sample and solvent consumption.

The coupling of liquid chromatography (HPLC or UPLC) with mass spectrometry (LC-MS) is a powerful and highly specific technique for the analysis of "this compound." While a UV detector provides quantitative data, a mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the analyte.

LC-MS can confirm the identity of a peak in a chromatogram by matching its mass with the known molecular weight of "this compound." Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for even greater specificity. In this technique, the "this compound" molecule is selected, fragmented, and the resulting fragment ions are detected. This fragmentation pattern serves as a molecular fingerprint, providing unambiguous identification and allowing for highly sensitive and selective quantification, even in complex biological matrices.

Spectroscopic Techniques for Purity and Identity Confirmation

Following isolation and purification, spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure and purity of "this compound."

Table 2: Overview of Spectroscopic Techniques for "this compound"

Technique Information Provided Application in Quality Control
NMR Spectroscopy Complete molecular structure, connectivity, stereochemistry. Identity confirmation, purity assessment.
Mass Spectrometry Molecular weight, elemental composition, fragmentation. Identity confirmation, molecular formula determination.
Infrared Spectroscopy Presence of specific functional groups. Confirms key chemical bonds (e.g., C=O, O-H).

| UV-Vis Spectroscopy | Information on the conjugated electronic system. | Confirms the flavanone chromophore. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the complete chemical structure of an organic molecule. 1D NMR (¹H and ¹³C) experiments provide information about the chemical environment of the hydrogen and carbon atoms in "this compound." 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, confirming the flavanone skeleton and the precise location of the prenyl substituents. The absence of significant impurity signals in the NMR spectra is a strong indicator of high sample purity.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition and exact molecular formula of "this compound." As mentioned, the fragmentation pattern generated by MS/MS provides detailed structural information that confirms the identity of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" will show characteristic absorption bands corresponding to vibrations of its functional groups, such as O-H stretching for hydroxyl groups, C=O stretching for the ketone in the flavanone ring, C-O stretching for ether linkages, and C=C stretching for the aromatic rings. This provides a quick confirmation that the key functional moieties of the expected structure are present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Flavonoids have characteristic UV-Vis spectra due to their conjugated aromatic systems. The spectrum of "this compound" will display specific wavelengths of maximum absorbance (λmax) that are indicative of its flavanone chromophore, helping to confirm its identity and class.

Method Validation in Research Applications

The robust validation of analytical methods is a cornerstone of scientific research, ensuring that data generated are reliable, accurate, and reproducible. For the quantitative analysis of specific compounds like this compound in complex matrices such as plant extracts or biological samples, a validated method is indispensable. Method validation establishes, through documented evidence, that the performance characteristics of the procedure are suitable for its intended analytical purpose. While specific validation data for this compound is not extensively published, the principles of method validation can be effectively illustrated using studies on structurally related isoflavonoids, such as formononetin (B1673546) and biochanin A. These compounds, like Sigmoidin A, are often analyzed using techniques like High-Performance Liquid Chromatography (HPLC).

The validation process encompasses several key parameters, each designed to assess a different aspect of the method's performance. These typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC, this is often demonstrated by the resolution of the analyte peak from other peaks in the chromatogram.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is crucial for accurate quantification. Linearity is typically evaluated by analyzing a series of standards at different concentrations and is expressed by the correlation coefficient (r²) of the calibration curve. d-nb.info An r² value close to 1.000 indicates a strong linear relationship. d-nb.info

Table 1: Illustrative Linearity Data for Isoflavone Analysis

Compound Concentration Range (µg/mL) Regression Equation Correlation Coefficient (r²)
Formononetin 1.95 - 125 y = 24853x - 12724 0.9998
Biochanin A 1.95 - 125 y = 21786x - 11893 0.9997

Data is illustrative and based on a validated HPLC-UV method for formononetin and biochanin A. d-nb.info

Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated. High recovery percentages indicate high accuracy. d-nb.info

Table 2: Representative Accuracy Data from a Recovery Study

Compound Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
Formononetin 25 22.82 91.27
50 42.29 84.58
100 88.54 88.54
Biochanin A 25 26.59 106.36
50 49.82 99.63
100 102.73 102.73

This table demonstrates typical recovery results for an analytical method for isoflavones. d-nb.info

Precision is the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). d-nb.info Low RSD values indicate high precision. d-nb.info

Table 3: Example of Intra- and Inter-Day Precision for Isoflavone Quantification

Compound Concentration (µg/mL) Intra-Day Precision (RSD %) Inter-Day Precision (RSD %)
Formononetin 25 1.03 0.82
50 0.37 0.51
100 0.42 0.45
Biochanin A 25 1.09 0.95
50 0.58 0.63
100 0.61 0.59

Illustrative precision data for a validated analytical method. d-nb.info

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are particularly important for the analysis of trace amounts of a compound.

By systematically evaluating these parameters, researchers can have confidence that the analytical method employed for the quantification of compounds like this compound is fit for its purpose and will yield high-quality, reliable data.

Future Directions and Research Perspectives

Elucidation of Novel Molecular Targets and Pathways

The current understanding of (+/-)-Sigmoidin A's mechanisms of action is based on a few identified molecular targets. Further research is essential to uncover the full spectrum of its interactions within cellular systems.

Known Molecular Targets: Initial research has successfully identified several proteins and pathways directly modulated by this compound. Its anti-inflammatory effects are, in part, attributed to the selective inhibition of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, without affecting cyclooxygenase-1 (COX-1) activity. semanticscholar.orgresearchgate.net In the context of metabolic disease, it has been shown to inhibit pancreatic lipase (B570770) and α-glucosidase, enzymes central to fat and carbohydrate digestion, respectively. oncohemakey.com

Pro-oxidant and Cytotoxic Pathways: Interestingly, while sometimes acting as an antioxidant, this compound also exhibits pro-oxidant and cytotoxic activity, particularly against cancer cells. Studies have shown it can induce DNA strand scission in the presence of copper ions (Cu(II)), a process that can be negated by reactive oxygen species (ROS) scavengers. This suggests a mechanism involving the generation of ROS. sigmoidpharma.com Furthermore, its cytotoxicity has been linked to the depletion of intracellular glutathione (B108866) (GSH), a critical cellular antioxidant, suggesting it disrupts redox homeostasis in cancer cells. sigmoidpharma.com

Future Research Focus: Future investigations should aim to move beyond these initial findings. A key objective will be to identify novel, direct binding partners for this compound using techniques like affinity chromatography-mass spectrometry or thermal shift assays. Given its potent anti-inflammatory effects, exploring its impact on major inflammatory signaling cascades, such as the NF-κB and MAPK pathways, is a logical next step. Understanding how it modulates the expression of key inflammatory mediators, including cytokines and chemokines, will provide a more complete picture of its anti-inflammatory action. Similarly, its cytotoxic properties warrant a deeper investigation into its influence on apoptotic pathways (e.g., caspase activation, Bcl-2 family protein regulation) and other forms of programmed cell death.

ActivityTarget/PathwayIC50 ValueReference
Anti-inflammatory5-Lipoxygenase31 µM semanticscholar.orgresearchgate.net
Anti-obesityPancreatic Lipase4.5 ± 0.87 µM oncohemakey.com
Anti-hyperglycemicα-Glucosidase62.5 ± 9.47 µM oncohemakey.com

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential of this compound may be significantly enhanced when used in combination with other therapeutic agents. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov This can lead to increased efficacy and potentially allow for lower doses, thereby reducing the risk of adverse effects.

Potential Combinations:

With Chemotherapeutics: Given the pro-oxidant and GSH-depleting properties of this compound in cancer cells, combining it with conventional chemotherapeutic drugs could represent a promising strategy. sigmoidpharma.com It may sensitize cancer cells to the effects of other drugs or help overcome multidrug resistance, which is often associated with elevated GSH levels in tumors.

With Other Anti-inflammatory Agents: Combining this compound with other anti-inflammatory compounds that act on different targets (e.g., COX-2 inhibitors) could result in a more potent and broader-spectrum anti-inflammatory effect for treating complex inflammatory conditions.

With Other Antioxidants/Nutraceuticals: In non-cancer contexts where its antioxidant properties are beneficial, exploring combinations with other natural antioxidants (e.g., Eriodictyol (B191197), Quercetin) could lead to enhanced protective effects against oxidative stress-related pathologies.

Future research in this area would involve systematic in vitro and in vivo studies to screen for synergistic combinations. Methodologies such as the isobologram analysis would be crucial for quantifying the nature of the interaction (synergistic, additive, or antagonistic).

Development of Advanced Delivery Systems for Research Models

Like many flavonoid-based natural products, this compound may face challenges related to poor aqueous solubility, limited stability, and low bioavailability. These factors can hinder its efficacy in preclinical models and its ultimate therapeutic potential. The development of advanced drug delivery systems is a critical future direction to overcome these limitations.

Potential Delivery Technologies:

Nanoparticles: Encapsulating this compound in polymeric or lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) could improve its solubility, protect it from premature degradation, and facilitate its absorption and transport to target tissues. imrpress.com

Hydrogels: For localized delivery, such as in treating skin inflammation or certain localized tumors, incorporating this compound into hydrogel formulations could provide sustained release directly at the site of action. imrpress.com

Micelles and Emulsions: Formulations using micelles or microemulsions can enhance the solubility and oral bioavailability of lipophilic compounds like this compound, making them more suitable for systemic administration in research models. semanticscholar.org

Research in this domain should focus on formulating this compound using various delivery technologies and subsequently characterizing these systems for size, encapsulation efficiency, stability, and release kinetics. Crucially, these advanced formulations must be tested in animal models to compare their pharmacokinetic profiles and therapeutic efficacy against the free compound.

Computational Chemistry and In Silico Studies in Predictive Research

Computational tools offer a powerful, cost-effective, and rapid means to predict the behavior of bioactive molecules and guide further experimental work. Applying these methods to this compound could accelerate its development as a lead compound.

Applications of In Silico Approaches:

Molecular Docking: This technique can be used to predict the binding interactions of this compound with a wide array of known protein targets. nih.gov For instance, docking studies could be performed against various inflammatory pathway proteins (e.g., kinases, transcription factors) or enzymes involved in carcinogenesis to identify novel molecular targets and help explain its observed biological activities.

Quantitative Structure-Activity Relationship (QSAR): By analyzing the chemical structure of this compound and its analogs, QSAR models can be developed to predict how modifications to its structure (e.g., altering the position or type of prenyl groups) would affect its biological activity. This can guide the rational design of more potent and selective derivatives.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.com Applying these models to this compound can help anticipate its pharmacokinetic behavior and potential liabilities early in the research process, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the interaction between this compound and its target proteins over time, validating the predictions made by molecular docking. nih.gov

These computational studies would not replace experimental validation but would serve as a crucial predictive filter, allowing researchers to prioritize the most promising molecular targets and novel chemical structures for laboratory investigation.

General Potential as a Lead Compound for Further Pharmaceutical Research

A lead compound is a chemical scaffold that demonstrates promising therapeutic potential and serves as the starting point for developing new drugs through structural modification. mdpi.com this compound possesses several characteristics that make it an excellent lead compound for pharmaceutical research.

Its prenylated flavanone (B1672756) core is a privileged structure in medicinal chemistry, known for interacting with various biological targets. The presence and position of the two prenyl groups appear to be critical for its potent bioactivities, such as the enhanced anti-lipase activity compared to its non-prenylated analog, eriodictyol. oncohemakey.com This provides a clear opportunity for medicinal chemists to synthesize new analogs by:

Modifying the length, position, or degree of saturation of the prenyl chains.

Altering the hydroxylation pattern on the flavonoid rings.

Introducing other functional groups to enhance potency, selectivity, or pharmacokinetic properties.

The diverse activities of this compound make it a versatile scaffold for developing drugs for multiple therapeutic areas, including metabolic disorders (obesity, diabetes), inflammatory diseases, and oncology. Its demonstrated effects on multiple targets suggest it could be a foundation for developing multi-target drugs, which are often more effective for complex diseases than single-target agents. The existing body of research strongly supports its continued investigation as a foundational molecule for novel drug discovery programs.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for initial characterization of (±)-Sigmoidin A?

  • Methodology : Begin with high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and HSQC) to resolve stereochemistry and assign proton/carbon signals. For purity assessment, use HPLC-UV/ELSD with a chiral column to separate enantiomers .
  • Example workflow :

TechniquePurposeKey Parameters
HRMSMolecular formula validationResolution > 30,000; mass accuracy < 3 ppm
NMRStructural elucidation600 MHz+ spectrometer; deuterated solvents
HPLCPurity and enantiomeric separationChiralpak IA/IB column; isocratic elution

Q. How should researchers design experiments to assess (±)-Sigmoidin A’s bioactivity in vitro?

  • Guidelines :

  • Use dose-response assays (e.g., IC₅₀ determination) with positive/negative controls.
  • Validate target specificity via knockdown/knockout models (e.g., CRISPR-Cas9).
  • Include solvent controls (e.g., DMSO) to rule out vehicle interference .
    • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals .

Advanced Research Questions

Q. How to resolve contradictions in (±)-Sigmoidin A’s reported mechanisms of action across studies?

  • Approach :

Conduct a systematic literature review using databases like SciFinder and PubMed, filtering by study type (e.g., in vivo vs. in vitro) and assay conditions .

Replicate key experiments under standardized protocols (e.g., cell line authentication, buffer pH control).

Perform meta-analysis to identify confounding variables (e.g., enantiomeric purity differences) .

  • Critical analysis : Use funnel plots to assess publication bias and heterogeneity metrics (I²) to quantify variability .

Q. What strategies optimize (±)-Sigmoidin A’s synthetic yield while maintaining stereochemical integrity?

  • Methodological steps :

  • Screen catalysts (e.g., chiral Lewis acids) via Design of Experiments (DoE) to identify optimal reaction parameters.
  • Monitor enantiomeric excess (ee) dynamically using circular dichroism (CD) spectroscopy.
  • Apply computational modeling (e.g., DFT) to predict transition states and guide solvent selection .
    • Example optimization table :
ParameterBaselineOptimizedImpact on Yield
Temperature25°C0°C+20% ee
Catalyst loading5 mol%10 mol%+15% yield

Data Interpretation & Validation

Q. How to address discrepancies in (±)-Sigmoidin A’s spectral data between published studies?

  • Validation framework :

  • Cross-reference NMR chemical shifts with predicted values from computational tools (e.g., ACD/Labs or MestReNova).
  • Validate HRMS data against theoretical isotopic patterns using tools like mMass .
  • Share raw data via repositories (e.g., Zenodo) for peer verification .

Q. What criteria determine the inclusion/exclusion of (±)-Sigmoidin A data in meta-analyses?

  • Criteria :

  • Inclusion : Studies with explicit stereochemical characterization, validated bioassay protocols, and raw data availability.
  • Exclusion : Studies lacking solvent control data or using non-standardized units (e.g., arbitrary activity scores) .

Literature & Reproducibility

Q. How to conduct a rigorous literature review on (±)-Sigmoidin A’s pharmacological applications?

  • Steps :

Formulate a foreground question using the PICO framework : Population (e.g., cancer cell lines), Intervention ((±)-Sigmoidin A), Comparison (standard chemotherapeutics), Outcome (apoptosis rate) .

Use citation chaining (backward/forward) to identify seminal papers and recent reviews.

Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .

Q. What are best practices for ensuring experimental reproducibility in (±)-Sigmoidin A research?

  • Checklist :

  • Document batch-to-batch variability in synthesis (e.g., ee % per batch).
  • Adopt ARRIVE guidelines for in vivo studies (e.g., randomization, blinding).
  • Deposit protocols on platforms like Protocols.io .

Tables for Quick Reference

Table 1 : Key databases for (±)-Sigmoidin A research

DatabaseFocus AreaAccess Link
ChEMBLBioactivity dataChEMBL
PubChemChemical propertiesPubChem
ReaxysSynthetic pathwaysReaxys

Table 2 : Common pitfalls in (±)-Sigmoidin A studies

PitfallMitigation Strategy
Unreported enantiomeric purityUse chiral HPLC for ee quantification
Inadequate negative controlsInclude solvent and untreated controls

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.